3-chloro-4-[(1-cyclopropanecarbonylpiperidin-3-yl)oxy]pyridine
Description
3-Chloro-4-[(1-cyclopropanecarbonylpiperidin-3-yl)oxy]pyridine is a pyridine-based heterocyclic compound featuring a chlorine substituent at the 3-position and a cyclopropanecarbonyl-substituted piperidinyloxy group at the 4-position. This structure combines a rigid pyridine core with a conformationally constrained piperidine ring, which is further modified by a cyclopropane carbonyl moiety.
Properties
IUPAC Name |
[3-(3-chloropyridin-4-yl)oxypiperidin-1-yl]-cyclopropylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN2O2/c15-12-8-16-6-5-13(12)19-11-2-1-7-17(9-11)14(18)10-3-4-10/h5-6,8,10-11H,1-4,7,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAYAVGFVMICFBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2CC2)OC3=C(C=NC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-4-[(1-cyclopropanecarbonylpiperidin-3-yl)oxy]pyridine typically involves the following steps:
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Formation of the Piperidine Intermediate
Starting Material: 3-hydroxypyridine.
Reaction: The hydroxyl group of 3-hydroxypyridine is converted to a leaving group (e.g., tosylate or mesylate) and then substituted with a piperidine derivative.
Conditions: This step often requires a base (e.g., sodium hydride) and an appropriate solvent (e.g., dimethylformamide).
-
Cyclopropanecarbonylation
Starting Material: The piperidine intermediate.
Reaction: The piperidine nitrogen is acylated with cyclopropanecarbonyl chloride.
Conditions: This reaction is typically carried out in the presence of a base (e.g., triethylamine) to neutralize the hydrochloric acid by-product.
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Chlorination
Starting Material: The acylated piperidine intermediate.
Reaction: The pyridine ring is chlorinated at the 3-position using a chlorinating agent such as phosphorus oxychloride (POCl3).
Conditions: This step is usually performed under reflux conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity
Comparison with Similar Compounds
Comparative Analysis with Structurally Analogous Pyridine Derivatives
Substituent Effects on Physicochemical Properties
The chlorine atom at the pyridine 3-position is a common feature in several analogs (e.g., compounds 7e–7j in ), which are substituted with trifluoromethyl or trifluoromethoxy groups. Key comparisons include:
- Melting Points : The target compound’s lack of bulky trifluoromethyl groups (cf. 7e , 7f ) may result in lower melting points compared to analogs with increased molecular symmetry or polarity.
Functional Group Comparisons
- Piperidine vs. Morpholine/Pyrrolidine Derivatives: The cyclopropanecarbonyl-piperidine group distinguishes the target compound from morpholine-containing analogs (e.g., compound 19 in ) or pyrrolidine derivatives (e.g., N-(2-chloro-3-...pyrrolidin-1-yl)methyl... in ).
Chlorine Substituent Positioning :
The 3-chloro substitution aligns with kinase inhibitors like LPT (), where chlorine’s electron-withdrawing effects optimize receptor interactions. However, LPT incorporates a quinazoline core instead of pyridine, demonstrating that chlorine’s role varies with scaffold geometry .
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